molecular formula C18H29NO B310624 N-(2,5-dimethylphenyl)decanamide

N-(2,5-dimethylphenyl)decanamide

Cat. No.: B310624
M. Wt: 275.4 g/mol
InChI Key: LOOZIAJNZRJFFD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)decanamide is a long-chain amide derivative featuring a decanoyl group (10-carbon chain) linked to a 2,5-dimethyl-substituted anilide moiety. These analogs are characterized by the presence of electron-withdrawing or donating substituents on the aromatic ring, which influence lipophilicity, molecular conformation, and intermolecular interactions like hydrogen bonding.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)decanamide

InChI

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-18(20)19-17-14-15(2)12-13-16(17)3/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

LOOZIAJNZRJFFD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide

Key Features :

  • Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts with IC50 ~10 µM .
  • Structural Influence :
    • The 2,5-dimethylphenyl group enhances lipophilicity, promoting membrane penetration.
    • Substituent positions (ortho and meta) optimize steric and electronic interactions with photosystem II.
  • Comparison: Replacing the hydroxynaphthalene core with a decanoyl chain (as in N-(2,5-dimethylphenyl)decanamide) may alter solubility and binding kinetics but retain activity due to similar lipophilic substituents.

N-(2,5-Dimethylphenyl)benzenesulfonamide

Key Features :

  • Crystal Structure :
    • Torsion angle at C—SO2—NH—C: 62.7(2)° .
    • Dihedral angle between aromatic rings: 40.4(1)°, smaller than in 2,6-dimethyl analogs (44.9°) .
  • Hydrogen Bonding : Forms inversion dimers via N—H···O(S) interactions, stabilizing the crystal lattice.
  • Comparison : The decanamide’s longer aliphatic chain may reduce crystallinity compared to sulfonamides but enhance hydrophobic interactions in biological systems.

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide

Key Features :

  • Anticancer Activity : IC50 = 0.8 µM against MCF-7 breast cancer cells, surpassing doxorubicin .
  • Structural Advantage : The 2,5-dimethyl group likely improves target binding via optimal steric bulk and electron distribution.
  • Comparison : Decanamide’s flexible alkyl chain may reduce rigidity compared to hydrazinecarbothioamides but increase membrane permeability.

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

Key Features :

  • Hydrogen Bonding : Forms infinite chains via O—H···O and N—H···O bonds .
  • Conformation : Amide oxygen anti to acid carbonyl, favoring intermolecular interactions.
  • Comparison : Decanamide’s lack of a carboxylic acid group would eliminate O—H···O bonding but retain N—H···O interactions for stabilization.

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

Key Features :

  • Dihedral Angle: 51.07° between sulfonyl and anilino rings .
  • Hydrogen Bonding : Inversion dimers via N—H···O(S) bonds.
  • Comparison : The nitro group’s electron-withdrawing effect contrasts with decanamide’s electron-rich alkyl chain, suggesting divergent reactivity.

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